Latonduine B

Description

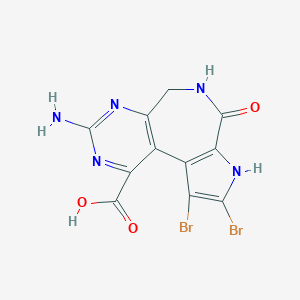

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H7Br2N5O3 |

|---|---|

Molecular Weight |

417.01 g/mol |

IUPAC Name |

12-amino-3,4-dibromo-7-oxo-5,8,11,13-tetrazatricyclo[8.4.0.02,6]tetradeca-1(10),2(6),3,11,13-pentaene-14-carboxylic acid |

InChI |

InChI=1S/C11H7Br2N5O3/c12-5-4-3-2(16-11(14)18-7(3)10(20)21)1-15-9(19)6(4)17-8(5)13/h17H,1H2,(H,15,19)(H,20,21)(H2,14,16,18) |

InChI Key |

ARYHGXSLRQWMGE-UHFFFAOYSA-N |

SMILES |

C1C2=C(C3=C(C(=O)N1)NC(=C3Br)Br)C(=NC(=N2)N)C(=O)O |

Canonical SMILES |

C1C2=C(C3=C(C(=O)N1)NC(=C3Br)Br)C(=NC(=N2)N)C(=O)O |

Synonyms |

latonduine B |

Origin of Product |

United States |

Isolation and Origin of Latonduine B

Discovery and Initial Isolation from Marine Organisms

Latonduine B, along with its counterpart Latonduine A, was first identified as a novel alkaloid with an unprecedented heterocyclic skeleton. acs.orgnih.govubc.ca The discovery was the result of an investigation into bioactive metabolites from marine sponges. acs.org These compounds belong to the pyrrole-imidazole alkaloids (PIAs), a diverse family of natural products derived from marine sponges, known for their complex structures and significant bioactivities. researchgate.netnih.gov

The primary source from which this compound was initially isolated is the marine sponge Stylissa carteri (of the family Dictyonellidae). acs.orgnih.govubc.ca This species has proven to be a rich source of various secondary metabolites, including numerous alkaloids and cyclic heptapeptides. researchgate.netresearchgate.net While Stylissa carteri is the definitive original source of this compound, the related species Stylissa massa has also been a significant subject of chemical investigation, yielding a variety of other pyrrole-imidazole alkaloids. researchgate.netnih.govnih.gov

| Compound | Primary Marine Source(s) | Reference |

|---|---|---|

| This compound | Stylissa carteri | acs.orgnih.gov |

| Latonduine A | Stylissa carteri | acs.orgnih.gov |

| Related Pyrrole-Imidazole Alkaloids | Stylissa massa, Stylissa flabelliformis | researchgate.netnih.gov |

The specific specimens of Stylissa carteri that led to the discovery of this compound were collected from the waters of Indonesia. acs.orgresearchgate.net The collection was performed by hand using SCUBA gear on shallow reefs located off of Latondu Island in the Taka Bonerate archipelago. acs.orgresearchgate.net The marine ecosystem of Indonesia is recognized as a global hot spot for marine biodiversity, making it a fertile ground for the discovery of novel natural products. researchgate.net The sponge Stylissa carteri is also found in other regions, such as the Red Sea, where it is abundant in coastal reefs at depths typically ranging from 5 to 15 meters. researchgate.net Marine sponges, in general, are found in diverse habitats, from tropical reefs to deep-sea environments, and are well-established producers of a vast array of bioactive secondary metabolites. plos.orgmdpi.com

Methodologies for Natural Product Extraction and Purification

The isolation of this compound from the sponge biomass involves a multi-step process of extraction and purification designed to separate the compound from a complex mixture of other metabolites. acs.org

The initial step in the isolation process involved the use of organic solvents to extract the chemical constituents from the sponge tissue. acs.org The freshly collected sponge material (50 g) was first preserved on-site in ethanol (B145695) (EtOH) for two days. acs.org Following this preservation period, the ethanol was discarded, and the sponge was frozen for transport. acs.org

The core extraction was then performed exhaustively on the frozen sponge material using methanol (B129727) (MeOH). acs.org The methanol extract was concentrated under vacuum, which resulted in an aqueous suspension. This suspension was then subjected to a liquid-liquid partitioning process between water (H₂O) and ethyl acetate (B1210297) (EtOAc) to separate compounds based on their polarity. acs.org this compound and other related alkaloids were found in the ethyl acetate-soluble fraction. acs.org

| Step | Solvent/Method | Purpose | Reference |

|---|---|---|---|

| 1. Preservation | Ethanol (EtOH) | On-site preservation of freshly collected sponge. | acs.org |

| 2. Extraction | Methanol (MeOH) | Exhaustive extraction of metabolites from sponge tissue. | acs.org |

| 3. Partitioning | Water (H₂O) and Ethyl Acetate (EtOAc) | Separation of compounds into aqueous and organic phases. | acs.org |

Following the initial solvent extraction and partitioning, the ethyl acetate fraction, which contained a complex mixture of compounds, underwent further purification using chromatographic techniques. acs.org The first step was chromatography on a Sephadex LH-20 column, a size-exclusion chromatography method often used for separating natural products. acs.org The final purification was achieved using reversed-phase high-performance liquid chromatography (HPLC), which separates compounds based on their hydrophobicity. acs.org This sequential application of chromatographic methods yielded pure samples of this compound (as its ethyl and methyl esters, which were determined to be artifacts of the isolation process using ethanol and methanol) and Latonduine A. acs.org The free acid form of this compound is considered the true natural product. acs.org

Biosynthetic Pathways and Biogenetic Implications of Latonduine B

Proposed Biogenetic Precursors and Key Intermediates

The biosynthesis of Latonduine B is believed to originate from fundamental amino acids and proceed through a series of complex chemical reactions. mdpi.comnih.gov Researchers have identified several key molecules that likely serve as precursors and intermediates in this natural synthetic cascade.

Role of Ornithine in Aminopyrimidine Fragment Formation

A key structural feature of the latonduines is the aminopyrimidine fragment. It has been proposed that the amino acid ornithine is the biogenetic precursor to this specific part of the molecule. researchgate.netnih.govrsc.org Ornithine, a non-proteinogenic amino acid, plays a central role in the urea (B33335) cycle where it is involved in nitrogen disposal. wikipedia.orgmdpi.com Its structure is well-suited to undergo the necessary chemical changes to form the pyrimidine (B1678525) ring found in this compound.

Relationship to Pyrrole-Imidazole Alkaloid (PIA) Biosynthesis

This compound belongs to the broader class of pyrrole-imidazole alkaloids (PIAs), a diverse family of marine natural products known for their complex structures and significant biological activities. mdpi.comnih.govnih.gov The biosynthesis of these compounds is thought to be interconnected, with many sharing common precursors and biosynthetic steps. mdpi.comnih.gov

At the heart of PIA biosynthesis is the molecule oroidin (B1234803). mdpi.comresearchgate.net This simpler PIA is considered a universal precursor, from which the vast structural diversity of the entire class of compounds arises through various transformations like cyclizations and dimerizations. mdpi.comnih.gov The chemical framework of oroidin, which itself is derived from amino acids like proline and lysine, provides the essential C11N5 building block for more complex PIAs, including the latonduines. mdpi.comnih.gov While some earlier reports questioned the direct lineage of latonduines from oroidin's C11N5 building block, more recent hypotheses support this connection. mdpi.comnih.gov

Recent research has shed light on the potential intermediates that bridge the structural gap between oroidin and this compound. Spongiacidin, a PIA with a distinct 5/7/5 tricyclic scaffold, is proposed to be formed through a Michael addition reaction of oroidin. mdpi.comnih.gov

Furthermore, the discovery of C12-N13 cleaved derivatives of spongiacidin, termed seco-spongiacidins, has provided a crucial link. mdpi.comnih.gov These seco-spongiacidins are recognized as key bridged scaffolds that can lead to the formation of latonduine-type PIAs. mdpi.comnih.gov This proposed pathway suggests a sequential transformation from oroidin to spongiacidin, then to seco-spongiacidins, and finally to the latonduine skeleton. mdpi.comnih.govresearchgate.net

Elucidation of Enzymatic Transformations in this compound Biogenesis

While the general biosynthetic precursors have been proposed, the specific enzymatic machinery responsible for the intricate bond formations and rearrangements in this compound biogenesis remains an active area of investigation. The conversion of linear precursors like oroidin into complex, polycyclic structures such as this compound undoubtedly requires a suite of highly specific enzymes. nih.govnih.gov These enzymes would catalyze key steps such as cyclizations, rearrangements, and functional group modifications. The identification and characterization of these enzymes are crucial for a complete understanding of the biosynthetic pathway.

Chemoenzymatic Approaches for Biosynthetic Pathway Verification

To validate the proposed biosynthetic pathways and understand the function of the involved enzymes, chemoenzymatic synthesis has emerged as a powerful tool. nih.govmdpi.comrsc.org This approach combines traditional chemical synthesis with enzymatic transformations to construct complex molecules. mdpi.com By synthesizing proposed intermediates and then treating them with isolated enzymes or cell-free extracts from the source organism, researchers can confirm the catalytic role of these enzymes in specific biosynthetic steps. nih.govnih.gov For instance, synthetic precursors could be fed to the marine sponge or its associated microorganisms to trace their incorporation into the final this compound molecule. Such experiments are vital for moving from hypothetical pathways to experimentally verified biosynthetic routes.

Chemical Synthesis and Synthetic Analogues of Latonduine B

Total Synthesis of Latonduine A (as a related compound) and its Implications for Latonduine B

The total synthesis of Latonduine A has been a landmark achievement, providing crucial insights and methodologies directly applicable to the synthesis of this compound and its analogues. The structural similarities between these two natural products mean that the strategies developed for Latonduine A serve as a blueprint for accessing the broader family of latonduine alkaloids.

Retrosynthetic analysis is a cornerstone of planning the synthesis of complex molecules like the latonduines. rsc.orgjournalspress.comias.ac.in This process involves mentally deconstructing the target molecule into simpler, commercially available starting materials. For Latonduine A, a key strategic disconnection often involves breaking the seven-membered azepine ring, a central feature of the molecule's core structure. This approach simplifies the complex polycyclic system into more manageable precursors. Another common retrosynthetic strategy focuses on the disconnection of the indole (B1671886) ring, allowing for its construction late in the synthetic sequence via well-established methods like the Fischer indole synthesis. The insights gained from these retrosynthetic analyses of Latonduine A are directly transferable to the synthetic planning for this compound, given their shared indolo[2,3-d]benzazepine core.

The successful synthesis of Latonduine A has relied on a toolbox of powerful chemical reactions. mt.comwikipedia.org A pivotal transformation in many synthetic routes is the construction of the seven-membered azepine ring. Methodologies such as ring-closing metathesis (RCM) and intramolecular Heck reactions have proven effective in forging this challenging medium-sized ring. researchgate.netscispace.com The formation of the indole nucleus is another critical step, often accomplished through classical methods like the Fischer, Bischler-Möhlau, or Reissert indole syntheses. Furthermore, functional group interconversions are extensively used throughout the synthesis to install the necessary reactive handles and to manipulate the oxidation states of various parts of the molecule. These established methodologies form the bedrock of synthetic approaches to this compound.

Development of Latonduine-Derived Scaffolds and Indolo[2,3-d]benzazepine Derivatives

Building upon the knowledge gained from the total synthesis of the natural products, researchers have focused on developing synthetic analogues and derivatives of the latonduine core. nih.govacs.orgnih.gov This work is aimed at creating molecules with potentially enhanced or novel biological activities and improved pharmacokinetic properties.

The intramolecular Heck reaction has emerged as a robust and versatile tool for the construction of the indolo[2,3-d]benzazepine scaffold. researchgate.netscispace.com This palladium-catalyzed reaction involves the coupling of an aryl or vinyl halide with an alkene within the same molecule, leading to the formation of a new ring. nih.govbeilstein-journals.org In the synthesis of latonduine analogues, this strategy is typically employed to close the seven-membered azepine ring. researchgate.net The reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, can be fine-tuned to optimize the yield and selectivity of the cyclization. The intramolecular Heck reaction offers a convergent and efficient approach to a variety of substituted indolo[2,3-d]benzazepines. researchgate.net

| Reaction | Catalyst | Base | Significance in Latonduine Synthesis |

| Intramolecular Heck Cyclization | Palladium(II) acetate (B1210297) (Pd(OAc)₂) | Triethylamine (Et₃N), Cesium Acetate (CsOAc) | Key step in forming the seven-membered azepine ring of the indolo[2,3-d]benzazepine core. researchgate.netnih.gov |

| Heterocyclic Moiety | Synthetic Approach | Rationale for Introduction |

| Hydantoin (B18101) | Appended to the indolo[2,3-d]benzazepine core, often via a linker. mdpi.comworktribe.comresearchgate.net | To explore potential synergistic biological activities, as hydantoins themselves are a known pharmacophore. researchgate.net |

| Triazole-fused Systems | Fusion of a triazole ring to the benzazepine moiety of the latonduine scaffold. mdpi.comworktribe.com | To create novel, rigidified analogues and investigate the impact on molecular conformation and biological targets. |

Functionalization and Derivatization Strategies

The chemical architecture of the latonduine scaffold, characterized by its indolo[2,3-d]benzazepine core, offers multiple sites for strategic modification to generate derivatives with altered properties. vulcanchem.com Functionalization and derivatization are key strategies employed to expand the chemical diversity of this compound class. vulcanchem.com These modifications are often aimed at improving characteristics such as aqueous solubility or modulating biological target affinity. mdpi.com

A prevalent derivatization approach involves the synthesis of Schiff bases. For instance, various Schiff bases have been prepared from 7-hydrazinyl-5,8-dihydroindolo[2,3-d] vulcanchem.combenzazepin-(6H)-one and its analogues. researchgate.net Another significant strategy is the fusion of additional heterocyclic rings to the latonduine skeleton. The addition of an indole moiety, for example, has been shown to markedly enhance the antiproliferative activity of the resulting compounds. mdpi.comresearchgate.net

Synthetic methodologies to achieve these derivatizations are varied. One documented pathway begins with the conversion of an aldehyde to a secondary alcohol using a Grignard reagent (CH₃MgBr), which is then subjected to Swern oxidation to produce a ketone intermediate. vulcanchem.comnih.gov A cornerstone of creating the core azepinoindolone structure is the intramolecular Heck reaction, a palladium-catalyzed process that facilitates the formation of the fused ring system. researchgate.netnih.gov This reaction has been successfully applied to indole, pyrrole (B145914), and benzo[b]thiophene nuclei to create a range of latonduine analogues. researchgate.net Further functionalization can be achieved by converting these intermediates; for example, a ketone can be chlorinated with excess phosphorus oxychloride (POCl₃) and subsequently treated with hydrazine (B178648) hydrate (B1144303) to create chelating molecules suitable for metal complexation. nih.gov

Synthesis of Metal Complexes of this compound Derivatives

The synthesis of metal complexes using latonduine derivatives as ligands represents a significant area of research, primarily aimed at creating novel compounds with unique chemical and biological profiles. vulcanchem.com The latonduine derivatives are often designed to act as tridentate ligands, capable of coordinating with a central metal ion. vulcanchem.com

Copper(II) complexes of latonduine derivatives have been extensively synthesized and characterized. vulcanchem.comacs.orgresearchgate.net The general synthetic procedure involves the reaction of a latonduine derivative ligand (e.g., HL¹–HL⁸) with a copper(II) salt, typically copper(II) chloride dihydrate (CuCl₂·2H₂O). acs.org The reaction is commonly carried out in a boiling solvent mixture, such as methanol (B129727)/isopropanol or just boiling isopropanol. mdpi.comacs.org

In these complexes, the latonduine derivative typically coordinates to the copper(II) center as a monoanionic tridentate ligand through its flat indolo[2,3-d]benzazepine backbone. vulcanchem.com The resulting copper(II) ion is often five-coordinate, adopting a square-pyramidal or slightly distorted square-pyramidal geometry. researchgate.net The molecular structures of several of these copper complexes have been definitively elucidated using single-crystal X-ray diffraction. acs.orgresearchgate.netnih.gov In cases where obtaining single crystals of sufficient size for X-ray diffraction has been challenging, the structure of nanometer-sized crystalline samples has been successfully determined using electron diffraction. mdpi.comresearchgate.net

A series of copper(II) complexes, designated 1–8, were prepared from their respective latonduine and indoloquinoline derivative ligands, HL¹–HL⁸. acs.orgacs.orgnih.gov Another example is complex 3 , [Cu(HL²)Cl₂], which was synthesized from the triazole-fused Schiff base ligand HL². mdpi.comresearchgate.netresearchgate.net

Beyond copper, latonduine derivatives have been used to synthesize organometallic complexes with ruthenium(II) and osmium(II). vulcanchem.comresearchgate.net Specifically, half-sandwich arene complexes of the type [(η⁶-p-cymene)M(L)Cl]Cl have been prepared, where M is Ru(II) or Os(II) and L is a latonduine-based ligand. mdpi.comresearchgate.net

The synthesis of these piano-stool structured complexes is achieved by reacting the latonduine derivative ligand with the appropriate dimeric metal-arene precursor, [MCl₂(p-cymene)]₂ (where M = Ru or Os). mdpi.comacs.org The reaction is typically conducted in a hot solvent such as isopropanol. mdpi.com For example, complexes 1 ([Ru(p-cymene)(HL¹)Cl]Cl) and 2 ([Os(p-cymene)(HL¹)Cl]Cl) were synthesized from the triazole-fused Schiff base ligand HL¹. mdpi.comworktribe.com These complexes have been comprehensively characterized using spectroscopic methods like ¹H, ¹³C, and ¹⁵N–¹H HSQC NMR, as well as ESI mass spectrometry. mdpi.comresearchgate.net

Challenges and Innovations in Latonduine Synthetic Chemistry

The synthesis of this compound and its analogues presents several challenges that have spurred innovative solutions in synthetic and analytical chemistry. nih.govresearchgate.netnih.gov

A significant challenge in the development of latonduine-based compounds is the poor aqueous solubility of many potent derivatives, which can impede their progression as therapeutic agents. mdpi.com Another difficulty lies in the synthesis itself, particularly in achieving good yields for multi-step sequences. For instance, an intramolecular Heck cyclization step to form a key intermediate was reported with a modest yield of 19%. nih.gov

A major hurdle in characterization is obtaining single crystals of sufficient quality and size for routine single-crystal X-ray diffraction, which is the standard method for unambiguous structure determination. mdpi.com This was a noted problem in the study of a specific copper(II) complex, for which suitable crystals could not be grown. mdpi.com

To overcome these challenges, chemists have introduced several innovations. The use of the intramolecular Heck reaction, despite occasional low yields, remains a key innovative strategy for efficiently constructing the complex, fused heterocyclic scaffold of latonduine derivatives. researchgate.net To address the characterization difficulties for compounds that form only very small crystals, the application of electron diffraction (ED) on nanometer-sized crystalline samples has been a crucial innovation. mdpi.comresearchgate.netresearchgate.net This advanced analytical technique has allowed for the successful molecular structure determination of complexes that were not amenable to traditional X-ray analysis. mdpi.comresearchgate.net Furthermore, the strategic complexation of latonduine derivatives with metals like copper, ruthenium, and osmium is itself an innovation designed to modulate the properties of the parent organic molecule. vulcanchem.comacs.org

Advanced Structural Analysis of Latonduine B and Its Derivatives

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental to the characterization of novel compounds, offering detailed insights into their molecular structure and electronic properties. vulcanchem.com For latonduine derivatives, a combination of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy has been indispensable. vulcanchem.comacs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ¹⁵N–¹H HSQC)

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. For latonduine derivatives, ¹H and ¹³C NMR provide critical data on the proton and carbon environments, respectively, allowing for the mapping of the intricate ring systems. acs.orgnih.govnih.gov

Detailed ¹H NMR analyses of various latonduine derivatives have been reported, revealing characteristic chemical shifts that are indicative of the core indolo[2,3-d]benzazepine structure. nih.govmdpi.com For instance, the proton at position H5 in the parent latonduine scaffold typically appears at a downfield chemical shift of around 10.9 ppm. mdpi.com The stability of these compounds in solution has also been confirmed through NMR studies. acs.orgnih.gov In some derivatives, the presence of two tautomeric forms in solution can be identified by the appearance of two distinct sets of signals in the ¹H NMR spectrum. nih.govrsc.org

Two-dimensional NMR techniques, such as ¹⁵N–¹H Heteronuclear Single Quantum Coherence (HSQC), have been employed to further probe the molecular structure. mdpi.comworktribe.comresearchgate.netresearchgate.net These experiments are particularly useful for confirming the formation of new bonds involving nitrogen atoms, such as the intramolecular ring closure that can occur during the synthesis of certain derivatives. mdpi.com The appearance of new proton signals in the amide region of the ¹⁵N–¹H HSQC spectrum can provide definitive evidence for such transformations. mdpi.com

| Compound/Derivative | ¹H NMR (Solvent) | Key Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) | Reference |

| 11-nitro-indolo[2,3-d]benzazepine-7-(1-amino-hydantoin) (Derivative B) | 500 MHz, DMSO-d₆ | 12.63 (s, 1H), 10.92 (s, 1H), 8.84 (d, J = 2.0 Hz, 1H), 8.20 (dd, J = 9.1, 2.1 Hz, 1H), 8.06 (t, J = 5.2 Hz, 1H), 7.97 (d, J = 7.6 Hz, 1H), 7.71 (d, J = 9.1 Hz, 1H), 7.59 (t, J = 7.4 Hz, 1H), 7.49 (d, J = 7.2 Hz, 1H), 7.41 (t, J = 7.4 Hz, 1H), 4.10 (s, 4H). | mdpi.com |

| Amine Derivative C (from reduction of B) | 500 MHz, DMSO-d₆ | 11.42 (s, 1H), 10.80 (s, 1H), 7.87 (d, J = 7.7 Hz, 1H), 7.83 (t, J = 5.3 Hz, 1H), 7.46 (t, J = 7.1 Hz, 1H), 7.40 (d, J = 7.4 Hz, 1H), 7.27 (t, J = 7.9 Hz, 2H), 7.13 (s, 1H), 6.70 (dd, J = 8.6, 1.9 Hz, 1H), 4.75 (s, 2H), 4.04 (s, 4H). | mdpi.comresearchgate.net |

| Latonduine Derivative HL² | 600 MHz, DMSO-d₆ | 12.50 (s, 1H, H⁸), 8.77 (s, 1H, H²⁰), 8.72 (d, J = 4.4 Hz, 1H, H²³), 8.21 (d, J = 7.9 Hz, 1H, H²⁶), 8.03 (d, J = 7.6 Hz, 1H, H¹), 7.98–7.95 (m, 1H, H²⁵), 7.94 (d, J = 1.6 Hz, 1H, H¹²), 7.61 (t, J = 8.3 Hz, 2H, H¹⁸, H⁴), 7.59–7.55 (m, 2H, H⁹, H²), 7.52 (ddd, J = 7.4, 4.8, 1.0 Hz, 1H, H²⁴), 7.49 (dd, J = 8.7, 1.9 Hz, 1H, H¹⁰), 7.38 (t, J = 7.4 Hz, 1H, H³), 7.31 (s, 1H, H¹⁸), 4.77 (s, 2H, H⁵), 4.40 (s, 2H, H¹⁶). | mdpi.com |

| Latonduine Derivative HL³ | 600 MHz, DMSO-d₆ | 11.77 (s, 1H, H⁸), 8.62–8.55 (m, 1H, H¹⁸), 8.50 (d, J = 8.0 Hz, 1H²), 8.02–7.91 (m, 3H, H¹, H⁵, H¹²), 7.81 (td, J = 7.8, 1.8 Hz, 1H, H²⁰), 7.62 (d, J = 8.2 Hz, 1H, H⁹), 7.49 (td, J = 7.6, 1.2 Hz, 1H, H²), 7.43 (d, J = 6.8 Hz, 1H, H⁴), 7.40–7.29 (m, 3H, H³, H¹⁹, H¹⁰), 7.19 (dt, J = 18.3, 5.5 Hz, 1H, H¹¹), 4.64–3.75 (m, 2H, H⁵), 2.50 (s, 3H, H²²). | nih.govrsc.org |

High-Resolution Mass Spectrometry (HR-MS) and Electrospray Ionization Mass Spectrometry (ESI-MS)

Mass spectrometry is a powerful tool for confirming the molecular weight and elemental composition of newly synthesized compounds. vulcanchem.com Electrospray Ionization (ESI) is a soft ionization technique particularly well-suited for the analysis of polar, high molecular weight compounds like latonduine derivatives, often revealing the protonated molecule [M+H]⁺ or other adducts like [M+Na]⁺. nih.govmdpi.comacs.org

For example, the positive ion ESI mass spectrum of a latonduine derivative designated as "B" showed a peak at m/z 391.17, corresponding to the [M+H]⁺ ion, which aligns closely with the calculated m/z of 391.12. mdpi.com This technique is also crucial for characterizing metal complexes of latonduine analogues. The ESI mass spectrum of a copper(II) complex (complex 3) displayed a peak at m/z 646.20, which was assigned to the [Cu(HL²)Cl]⁺ fragment. mdpi.com Similarly, various other copper(II) and nickel(II) complexes have been successfully characterized by ESI-MS, confirming their proposed compositions. acs.orgnih.gov

| Compound/Derivative | Ionization Mode | Observed Ion | Observed m/z | Calculated m/z | Reference |

| Derivative B | ESI Positive | [M+H]⁺ | 391.17 | 391.12 | mdpi.com |

| Derivative HL¹ | ESI Positive | [M+Na]⁺ | 472.22 | - | mdpi.com |

| Derivative HL² | ESI Positive | [M+H]⁺ | 549.33 | - | mdpi.com |

| Thiolactam Derivative C | ESI Positive | [M+H]⁺ | 265.08 | - | nih.govrsc.org |

| Hydrazine (B178648) Derivative E | ESI Positive | [M+H]⁺ | 263.09 | - | rsc.org |

| Copper Complex 1 | ESI Positive | [CuII(L¹)]⁺ | 512.14 | - | acs.orgnih.gov |

| Copper Complex 3 | ESI Positive | [Cu(HL²)Cl]⁺ | 646.20 | 646.13 | mdpi.com |

| Nickel Complex of HL⁷ | ESI Positive | [Ni(HL⁷)₂]²⁺ | 479.18 | - | acs.orgnih.gov |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is used to study its electronic properties. vulcanchem.com For latonduine derivatives, UV-Vis spectroscopy has been employed to confirm compound stability in solution and to investigate pH-dependent properties by determining pKa values of ionizable groups. vulcanchem.comacs.orgnih.gov

Studies on latonduine derivatives in DMSO-water mixtures have shown distinct changes in their UV-Vis spectra at varying pH values. acs.orgnih.gov For example, a derivative designated HL¹ exhibited a blueshift (from λmax 352 nm to 342 nm) in the pH range of 2 to 3.45, followed by a redshift (from λmax 342 nm to 377 nm) upon a second deprotonation step. acs.org These pH-titration experiments allow for the determination of acid dissociation constants (pKa) and provide insight into the different protonation states of the molecule in solution. researchgate.netacs.orgnih.gov The technique is also used to assess the thermodynamic solubility of the compounds under different pH conditions. acs.orgnih.gov

Crystallographic Studies of Latonduine B and Related Analogues

While spectroscopic methods reveal the molecular structure in solution, crystallographic techniques provide the definitive, high-resolution three-dimensional structure of a molecule in the solid state.

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the gold standard for determining the precise molecular structure and stereochemistry of crystalline compounds. vulcanchem.com This technique has been successfully applied to several latonduine derivatives and their metal complexes, providing unambiguous confirmation of their molecular connectivity and conformation. nih.govresearchgate.netnih.govfigshare.com

For instance, the molecular structures of a latonduine-1-amino-hydantoin hybrid (designated B) and a triazole-fused Schiff base derivative (HL¹) were unequivocally confirmed by single-crystal X-ray diffraction. mdpi.comworktribe.com The analysis of derivative B revealed a monoclinic centrosymmetric space group (C2/c), while HL¹ crystallized in a triclinic space group (P-1). mdpi.com Similarly, the structures of at least five other latonduine and indoloquinoline derivatives and their copper(II) complexes have been elucidated using this method, providing crucial data on bond lengths, bond angles, and intermolecular interactions. acs.orgnih.govnih.gov

| Compound/Derivative | Crystal System | Space Group | Key Findings | Reference |

| Derivative B | Monoclinic | C2/c | Confirmed the attachment of the 1-amino-hydantoin moiety to the latonduine scaffold. | mdpi.com |

| Derivative HL¹ | Triclinic | P-1 | Confirmed the molecular structure of the Schiff base. | mdpi.com |

| Derivative HL⁴ | - | - | Structure elucidated, confirming bond lengths: C5–N6 1.459(4) Å, N6–C7 1.344(4) Å, C7–N13 1.325(4) Å. | nih.gov |

| Complex [CuCl₂(HL⁴)] (4) | - | - | Structure elucidated, showing coordination of the copper atom to the ligand (Cu1–N6 bond length 2.011 Å). | nih.gov |

| Complexes of HL¹, HL², HL³, H₂L⁵, HL⁶ | - | - | The molecular structures of five complexes were determined, confirming coordination geometries. | nih.govnih.gov |

Electron Diffraction (ED) for Nanometer-Sized Crystalline Samples

When crystals are too small for conventional single-crystal X-ray diffraction, electron diffraction (ED) emerges as a powerful alternative. vulcanchem.com This technique is particularly valuable for analyzing nanometer-sized crystalline samples. mdpi.comworktribe.com

The utility of ED was demonstrated in the structural elucidation of a copper(II) complex of a latonduine derivative, [Cu(HL²)Cl₂] (complex 3). vulcanchem.com Attempts to grow single crystals of this complex suitable for X-ray analysis were unsuccessful. mdpi.com However, its molecular structure was successfully determined using electron diffraction on a nanometer-sized crystalline sample. mdpi.comworktribe.comresearchgate.netdntb.gov.ua The ED structure confirmed the coordination of the copper atom and provided precise bond distances, such as Cu–N19 (2.162(12) Å) and Cu–N22 (1.932(7) Å), confirming the compound's geometry and solidifying the application of this advanced technique for complex latonduine derivatives. mdpi.com

Computational Structural Analysis of this compound and Its Derivatives

Computational chemistry provides powerful tools to investigate the structural and electronic properties of complex molecules like this compound and its derivatives at an atomic level. These in silico methods, including molecular docking, quantum chemical calculations, and conformational analysis, offer valuable insights that complement experimental data and guide the rational design of new analogues with enhanced biological activity. Due to the limited availability of specific computational studies on this compound, this section will focus on the computational analysis of its close derivatives, particularly those based on the indolo[2,3-d]benzazepine scaffold.

Molecular Docking Investigations of Binding Pockets

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. This method is instrumental in understanding the potential biological targets of a compound and the specific interactions that stabilize the ligand-receptor complex.

Detailed molecular docking studies have been performed on various latonduine derivatives to elucidate their interactions with protein kinases, a family of enzymes often implicated in cancer. In one such study, a latonduine derivative, 11-nitro-indolo[2,3-d]benzazepine-7-(1-amino-hydantoin), was docked into the ATP binding pocket of the PIM-1 kinase . The calculations revealed a good accommodation of the molecule within the binding pocket. referencecitationanalysis.comacs.org Interestingly, the analysis showed that the 1-amino-hydantoin moiety was not involved in any hydrogen-bonding interactions with the enzyme. referencecitationanalysis.comacs.org This suggests that other parts of the molecule are more critical for its binding affinity. The study also highlighted that different scoring functions could predict slightly different binding conformations, underscoring the importance of using multiple computational approaches for robust predictions. referencecitationanalysis.com

In another research effort, molecular modeling studies indicated that latonduine analogues are capable of binding to the nicotinamide-binding domain of poly-ADP ribose polymerase (PARP) isozymes , specifically PARP-1, PARP-3, and PARP-16. researchgate.net This finding is significant as it suggests a different mechanism of action for these compounds, potentially related to the correction of protein misfolding, as seen in cystic fibrosis models. researchgate.net

Furthermore, the inhibitory profiles of latonduine derivatives and their copper(II) complexes have been rationalized through molecular modeling. These studies have shown that the ligands and their metal complexes can achieve a good fit within the binding pockets of a range of kinases, including PIM-1, SGK-1, PKA, CaMK-1, GSK3β, and MSK1 . nih.gov The complexation with copper(II) was found to dramatically alter the kinase inhibitory profile of a latonduine derivative, demonstrating that metal coordination can be a powerful strategy to modulate the biological targets of these compounds. nih.gov For instance, while a metal-free latonduine derivative showed selective inhibition for the PIM-1 enzyme, its copper(II) complex exhibited strong inhibition against five additional kinases. nih.gov

| Latonduine Derivative | Protein Target | Key Findings | Reference |

|---|---|---|---|

| 11-nitro-indolo[2,3-d]benzazepine-7-(1-amino-hydantoin) | PIM-1 Kinase | Good accommodation in the ATP binding pocket; 1-amino-hydantoin moiety not involved in hydrogen bonding. | referencecitationanalysis.comacs.org |

| Latonduine Analogues | PARP-1, PARP-3, PARP-16 | Binding to the nicotinamide-binding domain. | researchgate.net |

| Latonduine Derivatives and their Cu(II) Complexes | PIM-1, SGK-1, PKA, CaMK-1, GSK3β, MSK1 | Good fit within the kinase binding pockets; metal complexation alters inhibitory profile. | nih.gov |

Quantum Chemical Calculations for Electronic Structure and Conformation

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic structure of molecules. These methods can determine various electronic properties, including the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), the distribution of electron density, and the molecular electrostatic potential. physchemres.orgmdpi.com Such parameters are crucial for understanding a molecule's reactivity, stability, and intermolecular interactions.

For latonduine derivatives, quantum chemical calculations could provide insights into:

Electron Distribution: Understanding how electrons are distributed across the indolo[2,3-d]benzazepine scaffold would help in identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). This information is valuable for predicting sites of metabolic transformation and for designing derivatives with improved electronic properties.

Reactivity Indices: Parameters like chemical hardness, softness, and electronegativity, which can be derived from HOMO and LUMO energies, can quantify the chemical reactivity and stability of the molecule. physchemres.org

Conformational Energies: Quantum chemical methods can accurately calculate the relative energies of different conformers, helping to identify the most stable structures.

These calculations are performed by solving the Schrödinger equation for the molecule, albeit with approximations to make it computationally feasible. aspbs.com The choice of the functional (e.g., B3LYP) and the basis set (e.g., 6-311++G(d,p)) is critical for obtaining accurate results that correlate well with experimental data. scielo.org.mx

Conformational Landscape Analysis

The biological activity of a flexible molecule like this compound is intrinsically linked to its three-dimensional shape or conformation. Conformational landscape analysis aims to identify all low-energy conformations of a molecule and the energy barriers that separate them. drugdesign.org This analysis is critical because a molecule may need to adopt a specific conformation to bind effectively to its biological target.

In a study of copper(II) complexes of latonduine derivatives, the degree of this folding was quantified by measuring the dihedral angle between the plane of the indole (B1671886) ring system and the coordination plane of the copper ion. acs.org These angles were found to vary depending on the specific derivative, indicating that substitutions on the latonduine scaffold can influence its conformation.

| Compound | Dihedral Angle (°) | Reference |

|---|---|---|

| [CuCl(L1)(DMF)]·DMF | 121.5 | acs.org |

| [CuCl(L2)(CH3OH)] | 108.3 | acs.org |

| [CuCl(L3)]·0.5H2O | 112.3 | acs.org |

A comprehensive conformational landscape analysis would typically employ methods like molecular dynamics (MD) simulations. MD simulations model the movement of atoms in a molecule over time, allowing for the exploration of different conformational states. mdpi.com By analyzing the trajectory of an MD simulation, researchers can identify the most populated conformational clusters, calculate the free energy differences between them, and understand the dynamic behavior of the molecule in solution. Such studies would be invaluable for understanding how this compound and its derivatives might adapt their shape to fit into various binding pockets, a crucial aspect of their biological function.

Molecular Mechanisms of Action of Latonduine B and Its Analogues

Cellular Pathway Modulation by Latonduine B Analogues

This compound analogues have been shown to modulate several critical cellular pathways, leading to their observed biological activities. These activities stem from their interactions with specific protein targets.

One of the key modulated processes is microtubule dynamics. Synthetic derivatives of latonduine, specifically indolo[2,3-d]benzazepines, exhibit potent microtubule-destabilizing properties. acs.org These compounds are reported to bind to tubulin at the colchicine-binding site, leading to the disruption of microtubule polymerization and subsequent mitotic arrest. acs.org This mechanism is a significant contributor to their anticancer effects. acs.org

Furthermore, latonduine analogues have been identified as modulators of protein trafficking and the unfolded protein response (UPR). researchgate.net The natural product latonduine A and its synthetic analogues can correct the trafficking defect of the F508del mutant of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. researchgate.netdovepress.com This corrective action is achieved through the inhibition of Poly(ADP-ribose) polymerase (PARP) isozymes, specifically PARP3 and PARP16. researchgate.netacs.org The inhibition of PARP-16, in particular, regulates the activity of the UPR activator IRE-1, demonstrating a direct link between latonduine analogues and the modulation of cellular proteostasis pathways. researchgate.net

Given that certain latonduine analogue complexes inhibit GSK-3β, they are also implicated in the modulation of signaling pathways where this kinase plays a central role, such as the Wnt signaling pathway. nih.govmdpi.comacs.orgmdpi.com The Wnt pathway is crucial for processes like cell proliferation and embryonic development and is frequently dysregulated in cancer. mdpi.comwikipedia.orgnih.gov By inhibiting GSK-3β, a key component of the β-catenin destruction complex, these compounds have the potential to influence the transcriptional regulation of Wnt target genes. mdpi.com

Regulation of the Unfolded Protein Response (UPR)

The Unfolded Protein Response is a crucial cellular stress response mechanism activated by an accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER). Latonduine and its analogues have been shown to modulate this pathway, primarily through their interaction with the Inositol-Requiring Enzyme 1 (IRE-1).

IRE-1 is a key sensor of ER stress, possessing both kinase and endoribonuclease (RNase) activity. embopress.org Upon activation, IRE-1 initiates a signaling cascade to restore protein folding homeostasis. embopress.org Research has revealed that latonduine analogues can regulate IRE-1 activity, not by direct inhibition, but through the modulation of poly-ADP ribose polymerase (PARP) enzymes, specifically PARP-16. researchgate.netmdpi.com

Latonduine A, a closely related compound, and its analogues have been identified as inhibitors of PARP-1, PARP-3, and PARP-16. researchgate.netacs.org PARP-16, an ER-associated protein, is known to regulate IRE-1 through ADP-ribosylation. researchgate.netacs.org By inhibiting PARP-16, latonduine analogues modulate the ribosylation level of IRE-1, thereby regulating its activity. researchgate.netacs.orgacs.org This mechanism suggests that latonduines can fine-tune the UPR, which has implications for diseases characterized by protein misfolding, such as cystic fibrosis. researchgate.netmdpi.com Specifically, latonduine has been shown to trigger the correction of the F508del-CFTR trafficking defect by regulating the UPR activator, IRE-1. researchgate.net

Table 1: Research Findings on Latonduine Analogues and IRE-1 Modulation

| Compound/Analogue | Target Enzyme(s) | Effect on IRE-1 Activity | Reference |

| Latonduine A | PARP-1, PARP-3, PARP-16 | Modulates IRE-1 activity via inhibition of PARP-16-mediated ribosylation. | researchgate.netacs.org |

| MCG315 (Latonduine analogue) | PARP-3, PARP-16 | Implied to modulate IRE-1 activity through PARP inhibition, leading to F508del-CFTR correction. | acs.org |

Structure Activity Relationship Sar Studies of Latonduine B Derivatives

Influence of Specific Structural Moieties on Biological Activity

The biological activity of latonduine derivatives is highly sensitive to their chemical structure. Modifications to the indole (B1671886) ring, halogenation patterns, the central azepine ring, and the introduction of metal-coordinating sites all profoundly impact the molecule's pharmacological profile.

Impact of Indole Moiety Fusion and Substitution Patterns

The fusion of an indole ring to the foundational latonduine skeleton is a critical determinant of its biological activity. Natural latonduines, such as Latonduine A and B, which possess a pyrrole (B145914) ring, are generally not cytotoxic. nih.govnih.govresearchgate.net However, the substitution of this pyrrole with an indole moiety, creating the indolo[2,3-d]benzazepine core, confers significant antiproliferative properties. nih.govresearchgate.netresearchgate.net These synthetic indole-fused derivatives demonstrate potent activity, often in the nanomolar to sub-micromolar range, and have been identified as microtubule destabilizing agents that target the colchicine (B1669291) binding site. nih.govnih.govresearchgate.netmdpi.com The indole moiety is a common structural element in many tubulin-targeting compounds and is considered a privileged scaffold in medicinal chemistry. nih.govrsc.orgmdpi.comjpionline.org

Further modifications to this indole-fused scaffold, such as the introduction of a nitro group, have been explored in the synthesis of new derivatives. acs.org The creation of Schiff base derivatives at the azepine ring, often using pyridine-containing aldehydes or ketones, serves as a versatile strategy to create chelating systems for metal complexation, which further modulates activity. nih.govnih.govacs.org The fusion of additional heterocyclic rings, such as a triazole ring to the latonduine scaffold, has also been investigated to create new ligands for metal complexation. mdpi.com This body of research underscores that the indole fusion is the primary step in transforming the inactive natural product into a potent cytotoxic agent, with subsequent substitutions providing a means to fine-tune activity. researchgate.netresearchgate.net

Effect of Halogenation (e.g., Bromine Substituents)

Halogenation, particularly bromination, has been shown to be an effective strategy for enhancing the cytotoxic potential of latonduine derivatives. Studies comparing various substituted analogues have highlighted the importance of the position of the halogen substituent.

Specifically, the introduction of a bromine atom at position 11 of the indolo[2,3-d]benzazepine (latonduine) backbone has been linked to exceptionally high cytotoxicity. nih.govacs.org In a comparative study, a latonduine derivative methylated at the Schiff base and brominated at position 11 (HL¹¹) demonstrated superior cytotoxic activity against MDA-MB-231 and LM3 cancer cell lines compared to other analogues. nih.govacs.org This finding suggests that this specific position on the latonduine core is particularly sensitive to modification and that an electron-withdrawing bromine atom at this site significantly boosts antiproliferative action. This is consistent with findings for the isomeric paullone (B27933) scaffold, where electron-withdrawing groups also enhance activity. nih.gov

Role of Metal Complexation in Modulating Molecular Activity

Coordinating latonduine-based ligands to metal centers is a powerful strategy for dramatically altering their biological properties, including solubility, cytotoxicity, and target selectivity. nih.govacs.org Copper(II), Ruthenium(II), and Osmium(II) are among the metals that have been complexed with latonduine derivatives. nih.govacs.org

Copper(II) complexes, in particular, have shown significant promise. In many cases, the formation of a copper(II) complex enhances the antiproliferative activity of the parent ligand, with some complexes exhibiting IC₅₀ values in the low micromolar to nanomolar range. nih.govnih.gov These copper complexes have also demonstrated a higher affinity for DNA compared to their metal-free ligands. nih.govacs.org

Perhaps most strikingly, metal complexation can completely change the kinase inhibitory profile of a latonduine derivative. vulcanchem.com For example, the metal-free ligand HL⁸ was found to be a selective inhibitor of the PIM-1 enzyme. nih.govacs.org However, its corresponding copper(II) complex, 8 , lost this selectivity and instead became a strong inhibitor of five other kinases: SGK-1, PKA, CaMK-1, GSK3β, and MSK1. nih.govacs.orgvulcanchem.com This demonstrates that metal complexation can be used to retarget these molecules to different biological pathways.

| Compound | Type | Metal | IC₅₀ vs. MDA-MB-231 (µM) nih.gov | IC₅₀ vs. Colo 320 (µM) nih.gov | Key Finding |

| HL¹ | Ligand | None | 1.4 ± 0.4 | 0.93 ± 0.11 | Potent metal-free ligand |

| 1 | Complex | Ru(II) | 57 ± 9 | - | Decreased cytotoxicity vs. ligand |

| 2 | Complex | Os(II) | 82 ± 22 | - | Decreased cytotoxicity vs. ligand |

| HL² | Ligand | None | 1.4 ± 0.4 | - | Potent metal-free ligand |

| 3 | Complex | Cu(II) | - | 0.41 ± 0.05 | Increased cytotoxicity vs. ligand nih.gov |

| HL³ | Ligand | None | - | 0.88 ± 0.12 | Bromo-substituted ligand |

| 4 | Complex | Cu(II) | - | 0.11 ± 0.01 | Highly potent bromo-substituted complex |

Significance of Substitutions on the Azepine Ring

The seven-membered azepine ring is a key structural feature of the latonduine scaffold, and its conformation plays a crucial role in the molecule's mechanism of action. Unlike the flat, planar structure of related indoloquinolines which are known to intercalate into DNA, the indolo[2,3-d]benzazepine core is inherently non-planar. nih.govrsc.orgacs.org This folded or bent structure is due to the presence of an sp³-hybridized carbon atom within the azepine ring. nih.govacs.orgacs.org This specific three-dimensional shape is believed to be critical for its activity as a microtubule destabilizing agent, which involves binding to the colchicine site on tubulin rather than DNA intercalation. nih.govrsc.org

Rational Design Principles for Latonduine-Based Ligands

The collective SAR studies provide several guiding principles for the rational design of new and improved Latonduine B-based ligands.

Core Scaffold Requirement : The indolo[2,3-d]benzazepine scaffold is the essential starting point, as the fusion of the indole ring is the primary source of cytotoxic activity. researchgate.netresearchgate.net

Targeted Substitutions for Potency : Specific substitutions on the indole or benzene (B151609) portions of the core can significantly enhance potency. For example, placing an electron-withdrawing group like bromine at position 11 is a validated strategy for increasing cytotoxicity. nih.gov

Introduction of Metal-Binding Sites : The deliberate incorporation of chelating moieties, such as Schiff bases derived from 2-formylpyridine or 2-acetylpyridine, is a key design principle. nih.govacs.org This allows for the creation of metal complexes, which can be used to modulate activity, alter target selectivity, and potentially improve pharmacological properties like solubility. nih.govacs.org

Leveraging 3D Structure : The inherent non-planar geometry of the azepine ring should be considered a key design element. This feature directs the compounds away from DNA intercalation and towards other targets like the colchicine binding site of tubulin. nih.govrsc.org Design strategies should aim to preserve this conformation if microtubule destabilization is the desired mechanism of action.

Hybrid Molecules : Attaching other bioactive fragments to the latonduine core represents another design avenue. The synthesis of a latonduine-1-amino-hydantoin hybrid was explored to enhance docking to ATP binding sites of kinases, demonstrating a modular approach to ligand design. mdpi.com

Computational Approaches in SAR Elucidation (e.g., QSAR, molecular dynamics)

Computational chemistry plays a vital role in understanding the SAR of latonduine derivatives at a molecular level, complementing experimental findings and guiding the design of new analogues. scielo.org.mxnih.gov

Molecular Docking has been employed to predict and analyze the binding modes of latonduine derivatives within the active sites of biological targets. For instance, molecular modeling of a latonduine-1-amino-hydantoin hybrid (B) in the ATP binding pocket of the PIM-1 kinase showed a good fit, even though the hydantoin (B18101) moiety itself was not involved in hydrogen bonding. mdpi.com Docking studies of ligands and their metal complexes into the binding pockets of various kinases have helped to rationalize observed inhibitory activities and changes in target selectivity. nih.govacs.org These in-silico methods allow researchers to visualize interactions, identify key residues, and generate hypotheses about why certain structural modifications lead to enhanced or diminished activity. nih.gov

Molecular Dynamics (MD) simulations are used to assess the stability of the protein-ligand complexes predicted by docking. nih.govnih.gov By simulating the movement of atoms over time, MD studies can confirm whether a ligand remains stably bound in the target's active site and analyze the persistence of key interactions, such as hydrogen bonds. nih.govmdpi.com The root mean square deviation (RMSD) and radius of gyration (Rg) are common metrics used to evaluate the stability and compactness of the simulated system. nih.gov While specific MD simulation results for this compound itself are not detailed in the provided context, this technique is a standard and powerful tool used for related complex molecules to validate docking poses and understand the dynamic nature of the binding. nih.govcardiff.ac.uk

Quantitative Structure-Activity Relationship (QSAR) studies represent another computational approach. QSAR models aim to find a mathematical correlation between the chemical structures and physicochemical properties of a series of compounds and their biological activity. nih.gov For latonduine derivatives, QSAR could be used to predict the cytotoxicity of novel, unsynthesized analogues based on descriptors like hydrophobicity, electronic properties, and steric parameters, thereby prioritizing the most promising candidates for synthesis and testing. nih.gov

Future Directions and Research Perspectives for Latonduine B

Advancements in Asymmetric Synthesis of Latonduine B and Analogues

However, the majority of existing methods produce racemic mixtures, necessitating challenging chiral separations to isolate the desired enantiomer. Future advancements will likely focus on catalytic asymmetric reactions to control stereochemistry from the outset. acs.orgepfl.chslideshare.net This could involve the use of chiral catalysts or auxiliaries in key bond-forming steps. nih.govresearchgate.net An enantioselective two-step route developed for related indolo[2,3-a]quinolizidines, which employs a stereoselective cyclocondensation with a chiral starting material like (S)-tryptophanol, provides a conceptual blueprint that could be adapted for this compound. nih.govresearchgate.net The development of such methods would not only provide access to enantiomerically pure this compound for biological evaluation but also facilitate the synthesis of a diverse library of chiral analogues, which is crucial for detailed structure-activity relationship (SAR) studies.

| Synthetic Strategy | Key Reaction Type | Relevance to this compound |

| Intramolecular Heck Coupling | Palladium-catalyzed C-C bond formation | Construction of the fused benzazepinone (B8055114) ring system. researchgate.net |

| Fischer Indole (B1671886) Synthesis | Acid-catalyzed indole ring formation | Efficient pathway to the indolo[2,3-d] researchgate.netbenzazepin-6(5H)-one core. researchgate.netbeilstein-journals.org |

| Pictet-Spengler-Type Reaction | Chiral phosphoric acid catalysis | Potential for asymmetric synthesis of the indolo[3,4-cd] researchgate.netbenzazepine core. acs.org |

| Stereoselective Cyclocondensation | Use of chiral starting materials | A proven strategy for asymmetric synthesis of related indole alkaloids. nih.govresearchgate.net |

Deeper Elucidation of Novel Molecular Targets and Binding Mechanisms

Initial research has identified several compelling molecular targets for latonduine analogues, opening exciting avenues for further investigation. A primary area of focus is their activity as inhibitors of poly(ADP-ribose) polymerases (PARPs). researchgate.netnih.govnih.gov Specifically, Latonduine A and its synthetic analogues have been shown to inhibit PARP-3 and PARP-16. researchgate.netnih.govacs.orgnih.gov This inhibition is instrumental in the correction of F508del-CFTR trafficking, a key defect in cystic fibrosis. researchgate.netnih.govnih.govacs.org Molecular modeling studies suggest that latonduine analogues bind to the nicotinamide-binding domain of these PARP enzymes. researchgate.netnih.gov The trapping of PARP enzymes on DNA by inhibitors is a recognized mechanism of action, and further studies could clarify if this compound functions similarly. oncoscience.us

Another significant mechanism of action for some latonduine derivatives is the destabilization of microtubules. mdpi.comrsc.orgacs.orgresearchgate.net Indolo[2,3-d]benzazepines, the core structure of latonduines, have been identified as microtubule-destabilizing agents that bind to the colchicine (B1669291) site on tubulin. mdpi.comrsc.org This activity is distinct from their isomeric counterparts, the paullones (indolo[3,2-d]benzazepines), which are primarily kinase inhibitors. rsc.org Some novel indololatonduine derivatives have demonstrated microtubule-destabilizing activity even more potent than the well-known agent colchicine. acs.orgresearchgate.net

Future research should aim to comprehensively screen this compound against a broad panel of kinases and other potential targets. The observation that complexation with copper(II) can dramatically alter the kinase inhibitory profile of latonduine derivatives—shifting from selective PIM-1 inhibition to broad inhibition of kinases like SGK-1, PKA, CaMK-1, and GSK3β—highlights the potential for generating novel biological activities through metallation. researchgate.netacs.orgvulcanchem.com A deeper understanding of the binding modes of this compound and its metal complexes at the atomic level, through techniques like X-ray crystallography and cryo-electron microscopy, will be crucial for designing next-generation analogues with enhanced potency and selectivity for specific targets.

| Molecular Target Family | Specific Enzymes/Proteins | Observed Effect of Latonduine Analogues |

| Poly(ADP-ribose) Polymerases (PARPs) | PARP-3, PARP-16, PARP-1, PARP-2, PARP-4, PARP-5a, PARP-5b | Inhibition of enzyme activity, correction of F508del-CFTR trafficking. researchgate.netnih.govnih.govacs.orgnih.gov |

| Cytoskeletal Proteins | Tubulin | Inhibition of tubulin polymerization, microtubule destabilization. mdpi.comrsc.orgacs.orgresearchgate.net |

| Protein Kinases | PIM-1, GSK3β, CDK2/cyclin A, Lck, Src, SGK-1, PKA, CaMK-1, MSK1 | Inhibition of kinase activity, often modulated by metal complexation. researchgate.netmdpi.comacs.orgvulcanchem.com |

Biotechnological Approaches for Enhanced this compound Production

This compound is a pyrrole-imidazole alkaloid originally isolated from the marine sponge Stylissa carteri. d-nb.infonih.gov The reliance on natural sources for such complex molecules is often a bottleneck for further research and development due to low yields and potential ecological disruption. Therefore, a critical future direction is the development of sustainable biotechnological production methods. researchgate.netmdpi.comnih.gov While specific research into the biotechnological production of latonduines is nascent, progress with other marine alkaloids provides a promising roadmap. nih.govmdpi.com

One avenue is the cultivation of the source organism or its associated microorganisms. mdpi.comeuropa.eu The production of sorbicillactone A, another marine-derived natural product, was significantly scaled up by optimizing the culture conditions (e.g., pH, temperature, salinity) of the producing fungus, Penicillium chrysogenum. mdpi.com Similar strategies could be applied to the microbial symbionts of Stylissa carteri, which are hypothesized to be the true producers of many pyrrole-imidazole alkaloids. acs.orgresearchgate.net

Metabolic engineering presents a more advanced approach. researchgate.net This involves identifying the biosynthetic gene cluster responsible for latonduine production and heterologously expressing it in a more tractable host organism, such as Escherichia coli or Saccharomyces cerevisiae. researchgate.netmdpi.com Research into the biosynthesis of pyrrole-imidazole alkaloids has suggested that nonproteinogenic amino acids like homoarginine are key precursors. acs.org Elucidating the complete biosynthetic pathway to this compound will be the foundational step for any metabolic engineering effort. Chemoenzymatic synthesis, which combines chemical steps with enzymatic reactions, also holds significant potential for the industrial-scale production of complex marine alkaloids. researchgate.netmdpi.comnih.gov

| Biotechnological Method | Description | Potential Application for this compound |

| Microbial Fermentation | Large-scale cultivation of the producing microorganism under optimized conditions. | Culturing the symbiotic bacteria from Stylissa carteri to produce this compound directly. mdpi.comeuropa.eu |

| Metabolic Engineering | Transferring the biosynthetic genes into a host organism for production. | Heterologous expression of the this compound gene cluster in an industrial microbial host. researchgate.net |

| Chemoenzymatic Synthesis | A hybrid approach using both chemical and biological catalysts. | Using specific enzymes to perform challenging stereoselective steps in the total synthesis of this compound. researchgate.netmdpi.comnih.gov |

| Precursor-Guided Biosynthesis | Supplying synthetic precursors to the culture to be incorporated into the final product. | Feeding advanced, synthetically accessible intermediates to the producing organism to increase yield. acs.org |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.